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Introduction

7-Octenyl acetate (C10H1802) is an unsaturated ester that possesses a characteristic fruity
and floral aroma, making it a valuable ingredient in the flavor and fragrance industry.[1] Its
chemical structure, consisting of a C8 carbon chain with a terminal double bond and an acetate
functional group, dictates its unique spectroscopic properties. A thorough understanding of its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is
paramount for its unambiguous identification, quality control, and for researchers exploring its
synthesis and applications. This technical guide provides an in-depth analysis of the
spectroscopic data of 7-octenyl acetate, grounded in established scientific principles and
experimental best practices.

Molecular Structure and Key Features

The structural formula of 7-octenyl acetate is crucial for interpreting its spectroscopic data.
The molecule comprises a terminal vinyl group, a flexible six-carbon methylene chain, and a
terminal acetate group. These distinct structural motifs give rise to characteristic signals in each
spectroscopic technique.
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Caption: Molecular structure of 7-octenyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 7-octenyl acetate, both *H and 3C NMR provide detailed structural information.

'H NMR Spectroscopy

The proton NMR spectrum of 7-octenyl acetate exhibits distinct signals corresponding to the
different proton environments in the molecule. The chemical shifts are influenced by the
proximity of electronegative oxygen atoms and the 1t-system of the double bond.

Table 1: Predicted 'H NMR Spectral Data for 7-Octenyl Acetate

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~5.8 m 1H =CH- (C7)
~5.0 m 2H =CH: (C8)
~4.1 t 2H -CH2-O- (C1)
~2.0 s 3H -C(=0)-CHs
~2.0 m 2H -CH2-C= (C6)
~1.6 m 2H -CH2-CH2-O- (C2)
~1.3 m 6H -(CHz)s- (C3, C4, C5)

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual
experimental values may vary slightly.

Interpretation of the *H NMR Spectrum:

 Vinyl Protons: The protons on the terminal double bond appear in the downfield region. The
methine proton (=CH-) at C7 is expected around 5.8 ppm as a multiplet due to coupling with
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the terminal methylene protons and the allylic protons. The geminal protons of the terminal
methylene group (=CH2) at C8 are expected to appear around 5.0 ppm as a multiplet.

o Methylene Protons Adjacent to Oxygen: The two protons on the carbon attached to the
acetate oxygen (C1) are deshielded and appear as a triplet around 4.1 ppm, coupled to the
neighboring methylene protons.

o Acetyl Protons: The three equivalent protons of the methyl group in the acetate moiety give
rise to a sharp singlet at approximately 2.0 ppm.

« Allylic Protons: The methylene protons at C6, adjacent to the double bond, are expected to
resonate around 2.0 ppm as a multiplet.

 Aliphatic Methylene Protons: The remaining methylene protons in the alkyl chain (C2, C3,
C4, C5) appear as a complex multiplet in the upfield region, typically between 1.3 and 1.6

ppm.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the different carbon environments within the
molecule.

Table 2: Predicted 13C NMR Spectral Data for 7-Octenyl Acetate

Chemical Shift (6, ppm) Assighment

~171 C=0 (acetate)

~139 =CH- (C7)

~114 =CH: (C8)

~65 -CH2-O- (C1)

~34 -CH2-C= (C6)

~29 -(CH2)3- (C3, C4, C5)
~28 -CH2-CH2-O- (C2)
~21 -C(=0)-CHs
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Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual
experimental values may vary slightly.

Interpretation of the 13C NMR Spectrum:

e Carbonyl Carbon: The carbon of the carbonyl group in the acetate moiety is the most
deshielded, appearing at approximately 171 ppm.

e Olefinic Carbons: The carbons of the double bond (C7 and C8) resonate in the downfield
region, with the substituted carbon (=CH-) appearing around 139 ppm and the terminal
methylene carbon (=CHz) around 114 ppm.

e Oxygenated Carbon: The carbon atom bonded to the acetate oxygen (C1) is found at
approximately 65 ppm.

 Aliphatic Carbons: The remaining methylene carbons of the alkyl chain and the methyl
carbon of the acetate group appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting
their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 7-Octenyl Acetate

Frequency (cm™?) Intensity Assignment

~3075 Medium =C-H stretch (vinyl)

~2930, ~2860 Strong C-H stretch (aliphatic)

~1740 Strong C=0 stretch (ester)

~1640 Medium C=C stretch (alkene)

~1240 Strong C-O stretch (acetate)

~990, ~910 Medium =C-H bend (vinyl out-of-plane)

Interpretation of the IR Spectrum:
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e C-H Stretches: The presence of both sp2 and sp3 hybridized C-H bonds is evident. The peak
around 3075 cm~1 is characteristic of the stretching vibration of the C-H bonds on the double
bond. The strong absorptions around 2930 and 2860 cm~1 are due to the symmetric and
asymmetric stretching of the C-H bonds in the methylene and methyl groups.

o Carbonyl Stretch: A very strong and sharp absorption band around 1740 cm~1 is a definitive
indicator of the C=0 stretching vibration of the ester functional group.

o C=C Stretch: The stretching vibration of the carbon-carbon double bond appears as a
medium intensity band around 1640 cm™1,

e C-O Stretch: The strong absorption band at approximately 1240 cm~* corresponds to the
stretching vibration of the C-O single bond of the acetate group.

» Vinyl C-H Bends: The out-of-plane bending vibrations of the C-H bonds on the terminal
double bond give rise to characteristic absorptions around 990 and 910 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation. For 7-octenyl acetate,
Electron lonization (EIl) is a common technique.

Predicted Fragmentation Pattern:

The molecular ion peak (M*) for 7-octenyl acetate is expected at m/z 170, corresponding to its
molecular weight.[2] The fragmentation pattern is influenced by the presence of the ester group
and the double bond.

Table 4: Major Predicted Fragment lons in the Mass Spectrum of 7-Octenyl Acetate
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miz Proposed Fragment

170 [C10H1802]* (Molecular lon)
110 [M - CHsCOOH]*

68 [CsHe]*

43 [CHsCO]J* (Base Peak)

Interpretation of the Mass Spectrum:

e Molecular lon (m/z 170): The presence of a peak at m/z 170 confirms the molecular weight of

7-octenyl acetate.

e Loss of Acetic Acid (m/z 110): A common fragmentation pathway for acetate esters is the
loss of a neutral acetic acid molecule (60 Da), leading to a fragment ion at m/z 110.

 Allylic Cleavage: Cleavage of the C-C bond beta to the double bond can lead to the
formation of a stable allylic carbocation.

e Base Peak (m/z 43): The most intense peak in the spectrum (the base peak) is typically
observed at m/z 43, corresponding to the acylium ion [CH3CQO]*, which is characteristic of

[C8H14]+e Allylic Cleavage [C5H8]+e
y m/z =110 m/z = 68

- C8H150- [CH3CO]+
m/z = 43
(Base Peak)

acetate esters.

[C10H1802]+e
m/z =170

Click to download full resolution via product page

Caption: Proposed key fragmentation pathways for 7-octenyl acetate in mass spectrometry.

Experimental Protocols
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The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate
experimental protocols.

NMR Spectroscopy

Sample Preparation:

Accurately weigh approximately 10-20 mg of 7-octenyl acetate.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a
clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Ensure the sample height in the tube is appropriate for the spectrometer being used.
1H and 13C NMR Acquisition:

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better resolution.

e 'H NMR Parameters:

o Number of scans: 16-32

o Relaxation delay: 1-2 seconds

o Pulse width: Calibrated 90° pulse

o Spectral width: Appropriate for the chemical shift range of the compound.
e 13C NMR Parameters:

o Number of scans: 1024 or more, depending on the sample concentration.

o Relaxation delay: 2-5 seconds

o Pulse program: Standard proton-decoupled pulse sequence.
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FT-IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Acquire a background spectrum of the clean, empty ATR crystal.
e Place a small drop of neat 7-octenyl acetate directly onto the center of the ATR crystal.
e Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o Clean the ATR crystal thoroughly after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

e Prepare a dilute solution of 7-octenyl acetate (e.g., 100 ppm) in a volatile solvent such as
hexane or dichloromethane.

GC-MS Parameters:

e GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for
separating volatile esters.

¢ Injection: Split injection is typically used to avoid column overloading.

o Oven Temperature Program: An initial temperature of around 50°C held for a few minutes,
followed by a ramp to a final temperature of around 250°C at a rate of 10-20°C/min.

e MS lonization: Electron lonization (EIl) at 70 eV.

e Mass Range: Scan from m/z 40 to 300.

Conclusion
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This technical guide has provided a detailed overview of the spectroscopic data for 7-octenyl
acetate, encompassing NMR, IR, and MS techniques. The presented data, interpretations, and
experimental protocols serve as a valuable resource for researchers, scientists, and
professionals in drug development and related fields. The characteristic spectral features,
including the vinyl and acetate group signals in NMR, the strong carbonyl absorption in IR, and
the prominent acylium ion in MS, collectively provide a robust fingerprint for the confident
identification and characterization of this important fragrance compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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